6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
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Description
Synthesis Analysis
Molecular Structure Analysis
Molecular structure analysis of compounds closely related to 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, such as synthesis and crystal structure studies, reveal critical insights into their chemical behavior and potential reactivity. For instance, the synthesis and crystal structure determination of related compounds provide foundational knowledge for understanding how substitutions and functional group modifications can influence molecular configuration and intermolecular interactions (Deng Tong-tong, 2008).
Chemical Reactions and Properties
The chemical reactivity of similar compounds involves interactions with amines, leading to the formation of new derivatives through processes like amination, which is significant for the functional modification and potential application of these compounds in further chemical syntheses (S. Denisenko et al., 1998).
Safety And Hazards
properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10H,3,5,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDASQBFJKUGFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2N)C=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595272 |
Source
|
Record name | 6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | |
CAS RN |
103028-80-4 |
Source
|
Record name | 6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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